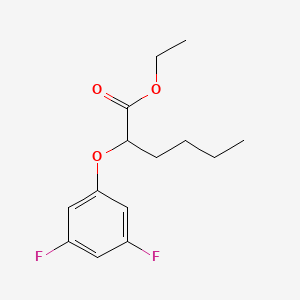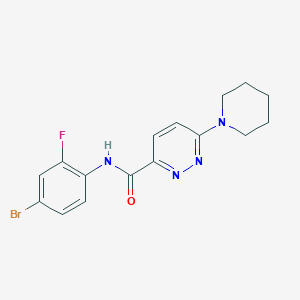
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthetic Approaches and Derivatives : Research has been conducted on the synthesis of sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were screened for antimicrobial, antifungal, and antimalarial activity, highlighting the diverse potential applications of such molecules in medicinal chemistry A. Bhatt, R. Kant, R. Singh, 2016.
Antimicrobial and Antifungal Activities : The synthesis of new pyridine derivatives has shown variable and modest activity against investigated strains of bacteria and fungi. This research indicates the potential of such compounds in developing new antimicrobial and antifungal agents N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011.
Anticancer Activity : Efforts have been made to synthesize piperazine-2,6-dione derivatives and their evaluation for anticancer activity. This illustrates the compound's relevance in searching for new anticancer agents, with some derivatives showing promising activity against various cancer cell lines Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.
Antiviral and Analgesic Activities
Antiviral Applications : The synthesis of 5-substituted piperazinyl-4-nitroimidazole derivatives and their evaluation for anti-HIV activity have been investigated. This research underscores the potential utility of such compounds in developing new non-nucleoside reverse transcriptase inhibitors N. Al-Masoudi, Y. Al-Soud, E. De Clercq, C. Pannecouque, 2007.
Analgesic and Anti-inflammatory Agents : Studies on the synthesis of Mannich bases of arylpyridazinones as analgesic and anti-inflammatory agents have been conducted. These compounds were evaluated for their analgesic and anti-inflammatory activities, with certain derivatives showing significant potency, suggesting their potential in pain management and anti-inflammatory therapies M. Gökçe, Goekcen Bakir, M. Şahin, E. Kuepeli, E. Yeşilada, 2005.
Pharmaceutical Analysis and Electrochemical Synthesis
Pharmaceutical Analysis : Research on the preparation of a ketoconazole ion-selective electrode for pharmaceutical analysis highlights the importance of such compounds in analytical chemistry, offering a method for the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations M. Shamsipur, F. Jalali, 2000.
Electrochemical Synthesis : Electrochemical syntheses based on the oxidation of related compounds in the presence of nucleophiles have been explored. This research provides insights into novel synthetic pathways for the creation of arylthiobenzazoles, indicating the versatility of such compounds in synthetic organic chemistry A. Amani, D. Nematollahi, 2012.
Propiedades
IUPAC Name |
1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-4-2-3-5-17(16)29-14-20(27)25-12-10-24(11-13-25)18-6-7-19(23-22-18)26-9-8-21-15-26/h2-9,15H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEFVDXVUYLFQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2408058.png)
![3-(3,4-dimethoxyphenethyl)-1-(2-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408059.png)

![4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2408064.png)
![N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408066.png)
![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2408067.png)



![N-(3-(methylthio)phenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2408074.png)
![4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2408075.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2408076.png)

